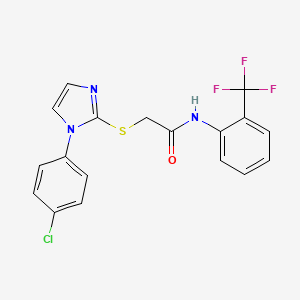
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H13ClF3N3OS and its molecular weight is 411.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that features a complex structure characterized by an imidazole ring, a thioether linkage, and distinct aromatic groups. This structural composition suggests significant potential for biological activity, particularly in medicinal chemistry applications. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The unique features of the compound include:
- Imidazole Ring : Known for its role in various biological systems and as a pharmacophore in drug design.
- Thioether Linkage : Often enhances the lipophilicity and bioavailability of compounds.
- Trifluoromethyl Group : Increases metabolic stability and alters electronic properties, which can enhance biological activity.
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit key enzymes involved in cancer progression. Notably, similar compounds have shown to inhibit Raf kinase activity, which is crucial in several cancer signaling pathways.
Case Studies :
- Inhibition of Raf Kinase : Studies have demonstrated that imidazole derivatives can effectively inhibit Raf kinase, leading to reduced proliferation of cancer cells.
- Cytotoxicity Against Cancer Cell Lines : Compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in terms of cytotoxic effects.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Example A | 10.5 | A549 (Lung) |
| Example B | 15.3 | MCF-7 (Breast) |
Antimicrobial Activity
Compounds containing thioether functionalities are known for their antimicrobial properties. The presence of the imidazole ring may further enhance this activity through various mechanisms including disruption of microbial cell membranes.
Research Findings :
- Antibacterial Tests : The compound has been evaluated against a range of bacterial strains, demonstrating moderate to strong inhibitory effects.
- Antifungal Activity : Similar imidazole-thioether compounds have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
Research into the anti-inflammatory potential of imidazole derivatives indicates that they can modulate inflammatory pathways. The thioether group may play a role in reducing inflammation by inhibiting pro-inflammatory cytokines.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Inhibits enzymes critical for tumor growth and microbial survival.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Modulation : Alters ROS levels, which can lead to apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-12-5-7-13(8-6-12)25-10-9-23-17(25)27-11-16(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-10H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJKOBGTQBWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














